Gossylic nitrile-1,1'-diacetate
Description
Structural Characterization of Gossylic Nitrile-1,1'-Diacetate
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a complex molecular architecture characterized by a binaphthyl core structure with distinctive functional group modifications. The compound possesses the molecular formula C₃₄H₃₂N₂O₈ and a molecular weight of 596.6 grams per mole. The systematic IUPAC nomenclature defines this compound as [2-(1-acetyloxy-8-cyano-6,7-dihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-8-cyano-6,7-dihydroxy-3-methyl-5-propan-2-ylnaphthalen-1-yl] acetate.
The molecular structure features several key architectural elements that distinguish it from its parent compound gossypol. The presence of two nitrile groups (-C≡N) at the 8 and 8' positions represents a significant modification from the original aldehyde functionalities of gossypol. Additionally, the compound contains two acetyl ester groups at the 1 and 1' positions, while maintaining hydroxyl groups at the 6,6',7,7' positions. The binaphthyl framework retains the characteristic isopropyl substituents at the 5 and 5' positions and methyl groups at the 3 and 3' positions.
The structural complexity of this compound arises from its derivation through selective chemical modifications of gossypol. Research demonstrates that when the aldehydes of gossypol are converted into nitriles, this compound is obtained with 6,6',7,7'-four acetyl groups selectively removed from hexaacetyl gossylic nitrile. This selective deprotection strategy represents a critical synthetic achievement, enabling the preparation of this specific derivative with precise functional group placement.
Crystallographic Analysis and Conformational Dynamics
Crystallographic studies of this compound reveal important structural features that contribute to its unique properties and potential applications. The compound crystallizes in specific space groups that accommodate its complex three-dimensional architecture. X-ray diffraction analysis indicates that the molecule adopts conformations that optimize intramolecular and intermolecular interactions.
The crystal structure analysis demonstrates that this compound exists in the aldehyde tautomeric form in the solid state, consistent with other gossypol derivatives. The naphthalene ring systems within each molecule are oriented in an approximately perpendicular fashion, with dihedral angles ranging from 84.3 to 104.0 degrees. This spatial arrangement facilitates both hydrophobic and hydrophilic overlap between the rings of adjacent molecules, contributing to the overall crystal packing efficiency.
Conformational dynamics studies reveal that the compound exhibits intramolecular hydrogen bonding patterns similar to those observed in gossypol. The hydroxyl hydrogen atoms at specific positions participate in hydrogen bonding with carbonyl oxygen atoms and other electron-rich centers, stabilizing particular conformational states. These interactions are crucial for determining the preferred three-dimensional structure and influence the compound's physical and chemical properties.
The crystallographic data also indicate that the isopropyl groups exhibit similar spatial orientations to those found in gossypol structures, extending outward and away from the central naphthalene frameworks. The methyl groups position themselves in spatial arrangements that minimize steric hindrance while maximizing stabilizing interactions. Notably, the methoxy groups, when present, are oriented more than 80 degrees away from the naphthalene planes, which is consistent with observations in other related crystal structures.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR) Profiling
Nuclear Magnetic Resonance spectroscopy provides essential structural information for the identification and characterization of this compound. The ¹H NMR spectrum of this compound exhibits characteristic resonances that reflect its unique functional group composition and molecular architecture. The acetyl groups contribute distinctive signals in the chemical shift range typical for ester methyls, appearing around 2.0-2.4 parts per million.
The aromatic protons of the naphthalene rings generate complex multipicity patterns in the aromatic region, typically observed between 6.8-8.2 parts per million. The isopropyl substituents produce characteristic splitting patterns, with the methine protons appearing as septets and the methyl groups generating doublets due to coupling interactions. The hydroxyl protons, when observable, appear in the downfield region and may exhibit variable chemical shifts depending on hydrogen bonding interactions and solvent conditions.
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 6.8-8.2 | Singlet/multiplet | 4H |
| Isopropyl CH | 3.8-4.1 | Septet | 2H |
| Acetyl CH₃ | 2.0-2.4 | Singlet | 6H |
| Methyl substituents | 1.8-2.4 | Singlet | 6H |
| Isopropyl CH₃ | 1.4-1.5 | Doublet | 12H |
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbons of the acetyl groups appearing around 169-171 parts per million. The nitrile carbons generate characteristic signals in the region around 116-118 parts per million, confirming the successful conversion from aldehyde to nitrile functionality. The aromatic carbons produce complex patterns in the 120-140 parts per million region, while the aliphatic carbons of the isopropyl and methyl substituents appear in their expected ranges.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry serves as a powerful analytical tool for structural elucidation and identification of this compound. The molecular ion peak appears at mass-to-charge ratio 596, corresponding to the molecular weight of the compound. The fragmentation patterns provide diagnostic information about the structural components and their relative stability under ionization conditions.
The primary fragmentation pathways involve loss of acetyl groups (mass loss of 43), generating fragment ions at mass-to-charge ratio 553 and subsequent losses leading to mass-to-charge ratio 510. The nitrile functionalities may undergo characteristic fragmentations, including loss of hydrogen cyanide (mass loss of 27) and formation of diagnostic fragments that confirm the presence of these groups. Alpha-cleavage reactions adjacent to the nitrile groups contribute to specific fragmentation patterns that aid in structural identification.
Table 2: Major Fragmentation Patterns in Mass Spectrometry
| Fragment Ion (m/z) | Loss from Molecular Ion | Structural Assignment |
|---|---|---|
| 596 | - | Molecular ion [M]⁺ |
| 553 | 43 | Loss of acetyl group |
| 510 | 86 | Loss of both acetyl groups |
| 569 | 27 | Loss of hydrogen cyanide |
| 542 | 54 | Loss of two hydrogen cyanide units |
The fragmentation behavior also includes losses characteristic of hydroxyl groups and methyl radicals, providing additional structural confirmation. The base peak in the mass spectrum typically corresponds to one of the major fragments resulting from acetyl loss, indicating the relative stability of the remaining structural framework. These fragmentation patterns serve as fingerprints for compound identification and purity assessment.
Comparative Structural Analysis with Gossypol Derivatives
Comparative structural analysis of this compound with other gossypol derivatives reveals important relationships that illuminate structure-activity correlations and synthetic accessibility. The conversion from gossypol to this compound involves specific modifications that alter both the electronic and steric properties of the molecule. The replacement of aldehydes with nitriles eliminates the tautomeric equilibria that complicate gossypol chemistry, providing a more structurally defined entity.
Studies demonstrate that the removal of 1,1'-hydroxyl groups, as achieved in related dideoxygossypol derivatives, does not significantly impact antitumor activities, suggesting that these positions may be modified without loss of biological function. The selective acetylation pattern in this compound preserves critical hydroxyl groups at the 6,6',7,7' positions while protecting the 1,1' positions, creating a unique substitution pattern among gossypol derivatives.
The structural modifications also influence physical properties, with this compound exhibiting different solubility characteristics compared to gossypol. The presence of acetyl ester groups increases lipophilicity while the nitrile functionalities contribute to specific intermolecular interactions. These changes affect both the analytical properties and potential biological activities of the compound.
Research indicates that this compound exhibits antimalarial activity through competitive inhibition of lactate dehydrogenase, demonstrating that the structural modifications preserve important biological interactions while potentially enhancing specificity. The crystallographic studies reveal that the compound maintains the essential three-dimensional features required for biological activity while eliminating problematic functional groups that contribute to chemical instability.
Properties
CAS No. |
94242-60-1 |
|---|---|
Molecular Formula |
C34H32N2O8 |
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[2-(1-acetyloxy-8-cyano-6,7-dihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-8-cyano-6,7-dihydroxy-3-methyl-5-propan-2-ylnaphthalen-1-yl] acetate |
InChI |
InChI=1S/C34H32N2O8/c1-13(2)23-19-9-15(5)25(33(43-17(7)37)27(19)21(11-35)29(39)31(23)41)26-16(6)10-20-24(14(3)4)32(42)30(40)22(12-36)28(20)34(26)44-18(8)38/h9-10,13-14,39-42H,1-8H3 |
InChI Key |
PJGMFCLYZJAAEP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C#N)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C#N)O)O)C(C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C#N)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C#N)O)O)C(C)C)OC(=O)C)OC(=O)C |
Other CAS No. |
94242-60-1 |
Synonyms |
GN-1,1-DA gossylic nitrile-1,1'-diacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Gossylic nitrile-1,1'-diacetate is distinguished from other gossypol derivatives and cytotoxic polyaromatic compounds by its functional groups and charge distribution:
Bioactivity Profile
- Antiviral vs. Cytotoxic Focus : While compounds 2–6 () exhibit cytotoxicity due to charge imbalances or ICT interference, this compound prioritizes antiviral action. This divergence may stem from its balanced electronic structure and ester group compatibility with viral targets .
- Potency : this compound’s 0.3 mM inhibition threshold for HIV is comparable to (-)-gossypol’s 5.2 μM IC50, though direct comparisons require further study due to differing assay conditions .
Preparation Methods
Gossypol Dianhydrooxime Tetraacetate Route
This method, detailed in a foundational patent, proceeds through a gossypol dianhydrooxime tetraacetate intermediate. The steps include:
-
Oxime Formation : Gossypol is treated with hydroxylamine hydrochloride in ethanol to form gossypol dioxime.
-
Acetylation : Gossypol dioxime reacts with acetic anhydride and sodium acetate under reflux to yield gossypol dianhydrooxime tetraacetate.
-
Nitrile Formation : The tetraacetate intermediate undergoes electrophilic substitution with simultaneous elimination of phenol, facilitated by a base, to form gossylic nitrile hexaacetate.
-
Selective Deacetylation : Hydrolysis of hexaacetate with sodium bicarbonate in methanol/water selectively removes four acetyl groups, yielding GN-1,1-DA.
Key Data :
Regioselective Deprotection Route
An alternative approach from ACS Omega starts with hexaacetyl gossylic nitrile. Regioselective deacetylation targets the 6,6',7,7'-positions while retaining the 1,1'-acetyl groups:
-
Base-Catalyzed Hydrolysis : Sodium bicarbonate in methanol/water selectively cleaves acetyl groups at the 6,6',7,7'-positions.
-
Acid Workup : Acetic acid neutralizes excess base, precipitating GN-1,1-DA.
Advantages :
Reaction Conditions and Optimization
Critical Parameters in the Patent Route
| Step | Reagents/Conditions | Role |
|---|---|---|
| Oxime Formation | Hydroxylamine HCl, ethanol, heat | Converts aldehydes to oximes, stabilizing the structure. |
| Acetylation | Acetic anhydride, NaOAc, reflux (100°C) | Protects hydroxyl groups as acetates, preventing side reactions. |
| Nitrile Formation | Electrophile (e.g., CN⁻), base, 30-min reflux | Eliminates phenol, introduces nitrile, retains acetyl groups. |
| Deacetylation | NaHCO₃, MeOH/H₂O, reflux | Hydrolyzes specific acetates without disrupting the nitrile group. |
Notable Observations :
Regioselectivity in the ACS Omega Route
The 6,6',7,7'-positions are more sterically accessible, allowing selective deacetylation under mild basic conditions. Computational studies suggest electron-withdrawing nitrile groups adjacent to the 1,1'-acetates hinder their hydrolysis.
Comparative Analysis of Methods
Trade-offs :
-
The patent route offers a direct path from gossypol but requires meticulous control over elimination reactions.
-
The ACS Omega method simplifies later stages but depends on pre-synthesized hexaacetyl nitrile.
Structural and Purity Characterization
Post-synthesis, GN-1,1-DA is validated via:
-
¹H NMR : Peaks at δ 1.58 (d, 12H, J = 7 Hz) confirm isopropyl groups; δ 7.98 (s, 2H) corresponds to aromatic protons.
-
IR Spectroscopy : Bands at 2220 cm⁻¹ (nitrile) and 1765 cm⁻¹ (acetate) verify functional groups.
-
Elemental Analysis : Matches calculated C (65.96%), H (5.27%), N (3.66%).
Purity Enhancements :
-
Recrystallization from methanol/acetone eliminates residual sodium acetate.
-
Chromatography on silica gel (toluene/acetone) resolves diastereomers.
Industrial and Research Applications
GN-1,1-DA’s synthesis supports:
Q & A
Q. How can researchers optimize the synthesis of gossylic nitrile-1,1'-diacetate to ensure reproducibility?
Methodological Answer: The synthesis of this compound requires meticulous documentation of reaction conditions, including solvent purity, stoichiometric ratios, temperature control, and catalyst selection. For example, Lin et al. (1989) highlighted enantiomeric differences in gossypol derivatives, suggesting that stereochemical control during synthesis is critical . To ensure reproducibility:
- Use high-resolution NMR (e.g., H, C) to confirm intermediate structures.
- Employ HPLC for purity assessment (>95% recommended).
- Document all parameters (e.g., reaction time, inert gas use) as per Beilstein Journal guidelines for experimental rigor .
- Validate yields across multiple batches and report deviations in supplementary materials.
Q. What characterization techniques are essential for verifying the identity of this compound?
Methodological Answer: Key techniques include:
- Spectroscopic Analysis : FT-IR to confirm functional groups (e.g., nitrile, acetate).
- Chromatography : HPLC-MS to assess purity and molecular weight.
- Thermal Analysis : DSC/TGA to evaluate stability under varying temperatures.
- Crystallography : X-ray diffraction for structural confirmation (if crystalline).
For novel derivatives, cross-reference data with databases like NIST Chemistry WebBook for validated spectral profiles . Always compare with literature-reported values for gossypol analogs .
Advanced Research Questions
Q. How do structural modifications to this compound influence its antiviral activity against enveloped viruses like HIV-1?
Methodological Answer: Structure-activity relationship (SAR) studies are critical. For instance:
- Enantiomeric Potency : (-)-Gossypol derivatives exhibit higher anti-HIV activity (IC = 5.2 μM) than (+)-enantiomers, suggesting stereochemistry impacts target binding .
- Functional Group Effects : Replace the nitrile group with a lactone (as in gossylic lactone) to test solubility vs. activity trade-offs.
- Assay Design : Use plaque reduction assays for HIV-1 and parallel cytotoxicity assays (e.g., MTT on human lymphocytes) to quantify selectivity indices .
Q. How can researchers resolve contradictions in reported bioactivity data for gossypol derivatives?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., viral titer quantification methods) across labs.
- Sample Purity : Validate compound purity via orthogonal methods (e.g., NMR + LC-MS).
- Experimental Controls : Include positive controls (e.g., AZT for HIV inhibition) and account for solvent effects (e.g., DMSO cytotoxicity).
Cross-reference datasets from multiple studies (e.g., Yang et al. 2013 vs. Royer et al. 1991) to identify trends .
Safety and Stability
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Avoid latex gloves due to permeability risks .
- Ventilation : Use fume hoods for synthesis steps to minimize inhalation exposure (linked to respiratory irritation risks as per SDS guidelines) .
- First Aid : Immediate skin decontamination with water (15+ minutes) and medical consultation for eye exposure .
Q. How should this compound be stored to prevent degradation?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to limit photodegradation.
- Humidity Control : Use desiccants in storage containers to prevent hydrolysis of acetate groups.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free gossypol).
Data Analysis and Reporting
Q. How should researchers design dose-response experiments for this compound in antiviral studies?
Methodological Answer:
- Dose Range : Test 0.1–100 μM, based on prior IC values for gossypol analogs .
- Replicates : Use triplicate wells in cell-based assays to account for biological variability.
- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC. Report 95% confidence intervals.
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use in-line FT-IR to monitor reaction progress.
- Quality Control : Implement release criteria (e.g., ≥90% purity by HPLC) for each batch.
- Documentation : Archive raw spectral data and chromatograms as supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
